4SC-205 is a small molecule compound that acts as an oral inhibitor of the kinesin spindle protein Eg5, also known as KIF11. This motor protein plays a critical role in mitosis, particularly in the separation of chromosomes during cell division. By inhibiting Eg5, 4SC-205 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells, making it a promising candidate for cancer therapy, particularly in neuroblastoma and other malignancies characterized by aggressive proliferation .
In preclinical studies, 4SC-205 has demonstrated significant antitumor activity. It has been shown to:
The compound has also been evaluated in combination with other targeted therapies, showing enhanced efficacy when used alongside ALK inhibitors and MEK inhibitors .
The synthesis of 4SC-205 involves several key steps that typically include:
4SC-205 is primarily being investigated for its applications in oncology, particularly for:
Studies have indicated that 4SC-205 interacts specifically with KIF11, leading to:
The specificity of 4SC-205 towards KIF11 suggests a lower risk of off-target effects compared to traditional microtubule-targeting agents like taxanes.
Several compounds exhibit similar mechanisms of action or target the same pathways as 4SC-205. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ispinesib | Kinesin spindle protein inhibitor | Administered intravenously; used in clinical trials for various cancers. |
Monastrol | Selective inhibitor of KIF11 | Known for its ability to induce monopolar spindles; primarily used in research settings. |
SB743921 | Kinesin spindle protein inhibitor | Demonstrated efficacy in preclinical models; potential for broader application across cancer types. |
Taxanes (e.g., Paclitaxel) | Microtubule stabilizer | Widely used chemotherapeutics but associated with significant side effects. |
What sets 4SC-205 apart from these compounds is its oral bioavailability and selective targeting of KIF11 without affecting peripheral nerves, which is a common side effect seen with traditional microtubule-targeting agents like taxanes . This profile suggests that 4SC-205 may offer a safer therapeutic option for patients requiring antitumor treatment.